N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Description
This compound features a furan-2-carboxamide core linked to a 1,3-thiazol-2-yl group, which is further substituted with a carbamoylmethyl chain terminating in a 4-bromo-2-methylphenyl moiety. Key structural attributes include:
- Furan ring: Provides a planar aromatic system capable of π-π interactions.
- 4-Bromo-2-methylphenyl group: The bromine atom facilitates halogen bonding, while the methyl group adds steric bulk, which may influence metabolic stability and receptor selectivity.
Properties
IUPAC Name |
N-[4-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c1-10-7-11(18)4-5-13(10)20-15(22)8-12-9-25-17(19-12)21-16(23)14-3-2-6-24-14/h2-7,9H,8H2,1H3,(H,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLCRJTZCUMCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide are currently unknown. This compound is a complex organic molecule, and its specific targets could be numerous depending on its structure and functional groups.
Mode of Action
Based on its structure, it can be inferred that it may interact with its targets through various types of chemical bonds, such as hydrogen bonds, ionic bonds, and van der waals interactions.
Biochemical Pathways
Given the presence of a bromine atom in its structure, it might be involved in halogenation reactions
Pharmacokinetics
Factors such as its molecular weight, solubility, and chemical stability could influence its bioavailability.
Result of Action
Based on its structure, it could potentially interact with various cellular components and affect cellular functions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the pH could affect the ionization state of the compound, thereby influencing its solubility and interaction with its targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling a systematic comparison of substituent effects and pharmacological properties.
Key Structural Analogs and Their Properties
Structural and Functional Comparisons
Thiazole vs. Tetrazole Rings
- The target compound’s thiazole ring () enables hydrogen bonding via its nitrogen and sulfur atoms, whereas tetrazole-containing analogs () act as bioisosteres for carboxylic acids, enhancing metabolic stability .
Substituent Effects on Aromatic Rings
- Bromo vs. Nitro Groups : The bromine in the target compound supports halogen bonding, critical for target engagement, while the nitro group in ’s analog may increase oxidative stress and reduce half-life .
- Methyl vs. In contrast, the methoxy group in ’s compound introduces electron-donating effects, altering electronic interactions with targets .
Linker Modifications
Pharmacological Implications
- Solubility : The carbamoylmethyl group in the target compound may enhance aqueous solubility relative to simpler analogs like ’s bromo-thiazole derivative .
- Metabolic Stability : The bromophenyl and methyl groups likely reduce cytochrome P450-mediated metabolism compared to nitro-substituted analogs .
- Target Affinity : Halogen bonding from bromine and thiazole’s hydrogen-bonding capacity may confer higher affinity for bromodomain-containing proteins or kinase targets compared to tetrazole-based analogs .
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